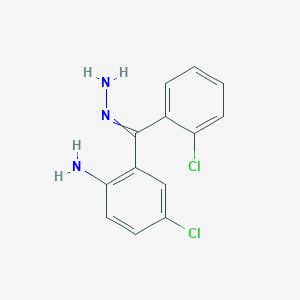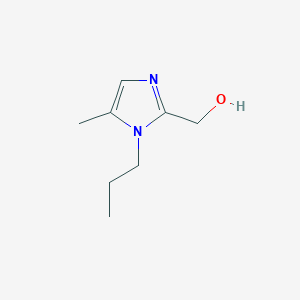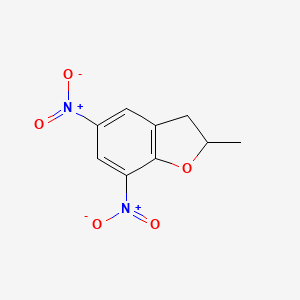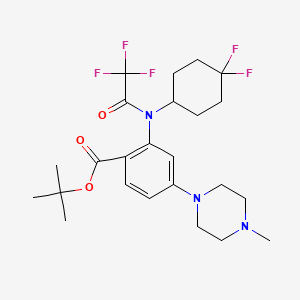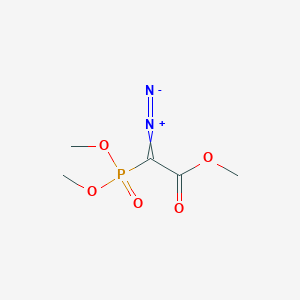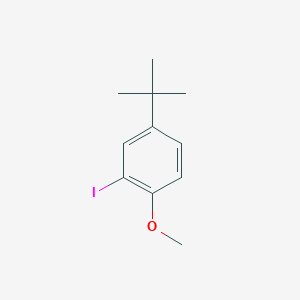
4-Tert-butyl-2-iodo-1-methoxybenzene
概要
説明
4-Tert-butyl-2-iodo-1-methoxybenzene is an organic compound characterized by the presence of an iodine atom and a tert-butyl group attached to an anisole ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various synthetic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butyl-2-iodo-1-methoxybenzene typically involves the iodination of 4-tert-butylanisole. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position on the aromatic ring .
Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent quality .
化学反応の分析
Types of Reactions: 4-Tert-butyl-2-iodo-1-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include nucleophiles like amines or thiols, often under basic conditions.
Coupling Reactions: Catalysts such as palladium complexes are commonly used, along with bases like potassium carbonate and solvents like toluene or DMF.
Major Products:
Substitution Reactions: Products include various substituted anisoles depending on the nucleophile used.
Coupling Reactions: Products are often biaryl compounds or other complex aromatic structures.
科学的研究の応用
4-Tert-butyl-2-iodo-1-methoxybenzene has diverse applications in scientific research:
作用機序
The mechanism of action of 4-Tert-butyl-2-iodo-1-methoxybenzene in chemical reactions involves the activation of the aromatic ring by the electron-donating tert-butyl group, which facilitates electrophilic substitution reactions. The iodine atom serves as a leaving group in nucleophilic substitution and coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds .
類似化合物との比較
4-tert-Butylanisole: Lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.
2-Iodoanisole: Similar in structure but lacks the tert-butyl group, affecting its reactivity and steric properties.
2-Iodo-4-tert-butylphenol: Contains a hydroxyl group instead of a methoxy group, influencing its chemical behavior.
Uniqueness: 4-Tert-butyl-2-iodo-1-methoxybenzene is unique due to the combined presence of the iodine atom and the tert-butyl group, which together enhance its reactivity and make it a versatile intermediate in organic synthesis .
特性
分子式 |
C11H15IO |
|---|---|
分子量 |
290.14 g/mol |
IUPAC名 |
4-tert-butyl-2-iodo-1-methoxybenzene |
InChI |
InChI=1S/C11H15IO/c1-11(2,3)8-5-6-10(13-4)9(12)7-8/h5-7H,1-4H3 |
InChIキー |
XZDDEPGJPMUEAL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)I |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
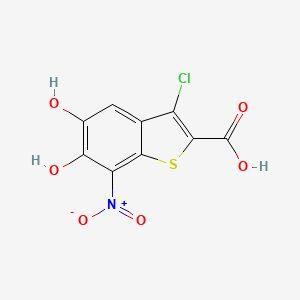
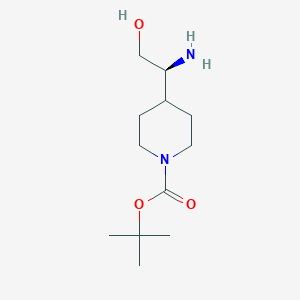
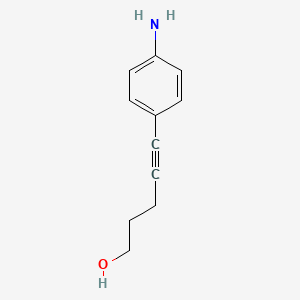
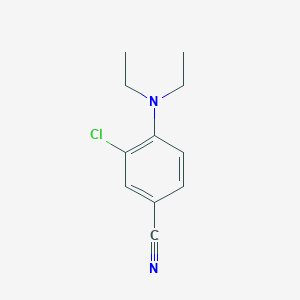
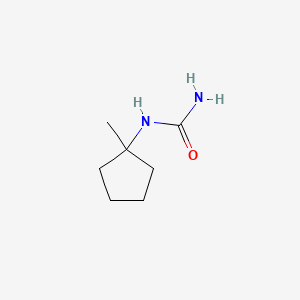
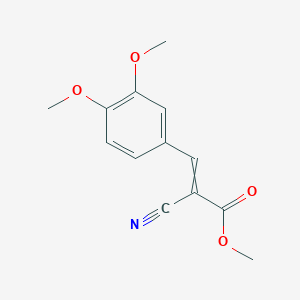
![2-[(2,6-Dichloro-3-pyridyl)oxy]propionic acid](/img/structure/B8637318.png)
![Oxetane, 3,3-bis[(2,2,2-trifluoroethoxy)methyl]-](/img/structure/B8637324.png)
